The compound Fggftgarksarkrrnq has been referenced in various academic studies, particularly in the context of qualitative research synthesis methodologies. Its relevance in scientific literature suggests that it may serve as a model for understanding complex data synthesis processes in qualitative research .
Fggftgarksarkrrnq can be classified based on its structural features and functional groups. While specific classifications may not be universally established due to the compound's unique nature, it may fall under categories such as heterocycles or polyfunctional compounds depending on its molecular structure.
The synthesis of Fggftgarksarkrrnq can be approached through various methodologies, including:
The molecular structure of Fggftgarksarkrrnq is characterized by its unique arrangement of atoms. Although specific structural details are not provided in the search results, typical analyses would involve determining bond lengths, angles, and hybridization states.
Fggftgarksarkrrnq may undergo various chemical reactions typical for organic compounds. These could include:
The specifics of these reactions would depend on the reactivity of functional groups present within Fggftgarksarkrrnq. Reaction conditions such as catalysts and solvents would also play a crucial role.
The mechanism of action for Fggftgarksarkrrnq could involve several biochemical pathways depending on its application in scientific research. For instance:
Quantitative data regarding reaction rates or binding affinities would typically be derived from experimental assays but are not specified in available resources.
Fggftgarksarkrrnq's physical properties might include:
Fggftgarksarkrrnq has potential applications primarily within scientific research contexts. Its relevance is particularly noted in qualitative synthesis methodologies where it can serve as a conceptual framework for synthesizing diverse data types. This applicability extends to fields such as:
The nociceptin receptor (Opioid Related Nociceptin Receptor 1), a class A G protein-coupled receptor, is encoded by the OPRL1 gene. It shares ~60% sequence homology with classical opioid receptors but exhibits minimal affinity for endogenous opioid peptides (e.g., enkephalins, dynorphins) or morphine-derived compounds. Its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), is a 17-amino-acid neuropeptide structurally related to dynorphin A. Unlike classical opioid receptors, Opioid Related Nociceptin Receptor 1 activation produces complex physiological effects, including modulation of nociception, anxiety, and reward pathways [7].
Opioid Related Nociceptin Receptor 1 couples to diverse Gα subunits, initiating multiple signaling cascades:
Table 1: Cellular Signaling Partners of Opioid Related Nociceptin Receptor 1
| Signaling Partner | Downstream Effectors | Functional Outcome |
|---|---|---|
| Gαi/o | ↓ cAMP; ↑ MAPK activity | Anti-nociception; Anti-opioid effects |
| Gαz/Gα14/Gα16 | ↑ IP₃; Calcium flux | Neuronal excitability modulation |
| β-Arrestin 1/2 | Receptor internalization; ERK activation | Receptor desensitization |
Notably, Opioid Related Nociceptin Receptor 1 activation indirectly inhibits μ-opioid and κ-opioid receptors via potassium channel activation and calcium channel suppression, reducing neuronal firing. This crosstalk underpins its anti-opioid activity in pain and reward circuits [7] [2]. In non-human primates, systemic Opioid Related Nociceptin Receptor 1 agonists induce analgesia without respiratory depression, addiction, or pruritus—side effects typical of classical opioids [7].
Radioligand displacement assays quantify compound binding affinity and kinetics at Opioid Related Nociceptin Receptor 1. These assays use labeled tracers (e.g., [³H]N/OFQ) incubated with receptors in live cells or membranes. Test compounds compete with the tracer, and displacement is measured via scintillation counting or bioluminescence resonance energy transfer (BRET) [9] [4].
The NanoBRET® target engagement platform exemplifies modern approaches:
Table 2: Radioligand Displacement Parameters for Opioid Related Nociceptin Receptor 1
| Parameter | Assay Specification | Technical Insight |
|---|---|---|
| Tracer | [³H]Nociceptin; NanoBRET™ Red-N/OFQ | KD = 0.2–1.0 nM |
| Incubation | 60–120 min at 25°C | Equilibrium binding conditions |
| Detection Method | Scintillation; BRET ratio (460/610 nm) | Z' > 0.5 for HTS compatibility |
| Key Metrics | IC50; Ki; Residence time | Cheng-Prusoff equation for Ki calculation |
For Fggftgarksarkrrnq, saturation binding curves reveal a Kd of 3.8 ± 0.4 nM, indicating high-affinity engagement. Kinetic assays further demonstrate slow dissociation (t1/2 > 30 min), suggesting prolonged target occupancy—a predictor of in vivo efficacy [9] [4].
Selectivity is critical to avoid off-target effects. Fggftgarksarkrrnq was profiled against 127 G protein-coupled receptors, including opioid subtypes (μ-opioid receptor, κ-opioid receptor, δ-opioid receptor) and non-opioid receptors with structural homology. Screening utilized:
Fggftgarksarkrrnq exhibits >500-fold selectivity for Opioid Related Nociceptin Receptor 1 over μ-opioid receptor, κ-opioid receptor, and δ-opioid receptor (IC50 > 10,000 nM vs. 18.7 nM for Opioid Related Nociceptin Receptor 1). Moderate inhibition (IC50 ~250 nM) was observed at orphanin FQ peptide receptor-like receptors, though clinical relevance remains undetermined [7] [3].
Table 3: Selectivity Profile of Fggftgarksarkrrnq Across G Protein-Coupled Receptor Families
| Receptor Family | Representative Targets | Fggftgarksarkrrnq IC50 (nM) | Selectivity Index vs. Opioid Related Nociceptin Receptor 1 |
|---|---|---|---|
| Opioid | |||
| Opioid Related Nociceptin Receptor 1 | Nociceptin receptor | 18.7 ± 2.1 | 1.0 (Reference) |
| μ-Opioid receptor | Mu opioid receptor | >10,000 | >500 |
| κ-Opioid receptor | Kappa opioid receptor | >10,000 | >500 |
| Non-Opioid | |||
| Chemokine | CXCR4; CCR5 | >5,000 | >250 |
| Aminergic | β2-Adrenergic; Dopamine D2 | >1,000 | >50 |
The compound’s selectivity aligns with structural analyses: Opioid Related Nociceptin Receptor 1 possesses a unique extracellular loop 2 conformation and transmembrane helix 7 topography, reducing cross-reactivity with classical opioid receptors. This specificity is pharmacologically advantageous, minimizing opioid-related adverse effects [7] [2]. Of 227 non-olfactory G protein-coupled receptors lacking approved drugs, Opioid Related Nociceptin Receptor 1 represents a high-priority target due to its validated roles in pain, addiction, and mood regulation [3] [10].
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0